molecular formula C13H18N4O B2433435 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine CAS No. 2200845-54-9

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine

Cat. No.: B2433435
CAS No.: 2200845-54-9
M. Wt: 246.314
InChI Key: JDUHLFNSZMEBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates an imidazo[1,2-b]pyridazine scaffold, a privileged heterocycle recognized for its significant role in designing potent and selective kinase inhibitors . The core structure is functionally diversified with a tert-butyl-protected azetidine moiety, connected via an ether linkage, enhancing its utility as a versatile intermediate for constructing novel bioactive compounds. The imidazo[1,2-b]pyridazine core is a key pharmacophore in advanced therapeutic development. Scientific literature demonstrates that derivatives based on this heterocyclic system have been successfully engineered as potent inhibitors of tyrosine kinases, including Bruton's Tyrosine Kinase (BTK) for B-cell malignancies and Tyrosine Kinase 2 (Tyk2) for autoimmune and inflammatory diseases . These inhibitors often function by targeting key regulatory domains, such as the Tyk2 pseudokinase domain (JH2), to effectively block cytokine signaling pathways (e.g., IL-12, IL-23, and type I interferons) with high selectivity, mitigating the risk of off-target effects . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, contributes desirable physicochemical properties to the molecule. This structure can enhance solubility and metabolic stability, and serve as a key vector for introducing structural diversity in structure-activity relationship (SAR) campaigns . The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to generate a secondary amine for further synthetic elaboration . This compound is provided For Research Use Only. It is intended for use in laboratory research to develop new chemical entities, investigate mechanisms of action, and profile against kinase panels. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-(1-tert-butylazetidin-3-yl)oxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-5-4-11-14-6-7-17(11)15-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUHLFNSZMEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine typically involves multi-step synthetic routes. One common approach includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the azetidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a kinase inhibitor , particularly targeting the TAK1 kinase, which plays a significant role in various cancers. Its potential therapeutic applications include:

  • Cancer Treatment : Research indicates that 1-tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine may inhibit cancer cell proliferation by modulating signaling pathways involved in tumor growth .
  • Multiple Myeloma : Ongoing studies are exploring its efficacy in treating multiple myeloma, a type of blood cancer characterized by the proliferation of malignant plasma cells .

Biological Research

In biological studies, this compound serves as a valuable tool for understanding cellular mechanisms:

  • Kinase Activity Modulation : By inhibiting specific kinases, researchers can elucidate the roles these enzymes play in cellular signaling and disease progression .
  • Cell Viability Assays : The compound has been evaluated for cytotoxicity against various cancer cell lines using MTT assays, demonstrating significant inhibitory effects comparable to established chemotherapeutics .

Case Study 1: Anticancer Efficacy

In a study evaluating novel compounds for anticancer properties, this compound was tested alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., A549 and MCF-7), suggesting its potential as a lead candidate for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by the compound. It was found that treatment with this compound led to alterations in apoptosis-related signaling pathways in treated cells. This study provided insights into how this compound could be integrated into therapeutic strategies targeting malignancies .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine involves its interaction with specific molecular targets, such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine can be compared with other imidazo[1,2-b]pyridazine derivatives:

Biological Activity

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure

The compound consists of an azetidine ring substituted with a tert-butyl group and an imidazo[1,2-b]pyridazine moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with imidazo[1,2-b]pyridazine scaffolds often act as inhibitors of key signaling pathways involved in cancer cell proliferation. Specifically, the compound is noted for its inhibition of the mTOR pathway, which is critical in regulating cell growth and metabolism.

Anti-Proliferative Effects

A study evaluated the anti-proliferative activities of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated significant activity against several human cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)0.02
H460 (Lung)20.7
MCF-7 (Breast)N/A
HeLa (Cervical)N/A

These findings suggest that the compound exhibits potent anti-cancer properties, particularly against lung cancer cells .

Mechanistic Insights

The compound was shown to induce G1-phase cell cycle arrest in treated cells. It also suppressed phosphorylation of AKT and S6 proteins, which are downstream targets in the mTOR signaling pathway. This indicates that it may exert its effects through modulation of this critical pathway .

Case Studies

In vivo studies utilizing nude mice xenograft models demonstrated the efficacy of related compounds in reducing tumor size. For instance, a related imidazo[1,2-b]pyridazine derivative exhibited significant anticancer effects when administered to mice bearing A549 xenografts .

Research Findings

Recent patents and studies have described various derivatives of imidazo[1,2-b]pyridazines as promising candidates for further development as therapeutic agents. The structural modifications in these compounds can lead to enhanced potency and selectivity against specific cancer types .

Q & A

Q. Resolution Strategies :

Selectivity profiling : Use panels of related targets (e.g., 50+ kinases) to identify primary vs. secondary interactions .

Metabolite screening : Rule out artifacts from compound degradation (e.g., tert-butyl oxidation) .

Table 3 : Example conflicting bioactivity data

CompoundTarget A (IC₅₀)Target B (IC₅₀)Reference
3-Methoxy-2-aryl-imidazo[1,2-b]pyridazine0.3 nM (Central BZD)>1000 nM (Mitochondrial BZD)
2-Cyclopropylimidazo[1,2-b]pyridazine10 nM (Kinase X)500 nM (Kinase Y)

Advanced: What computational and experimental approaches optimize the pharmacokinetic (PK) properties of this compound?

  • Lipophilicity (LogP) : Reduce via polar substituents (e.g., hydroxyl, amine) on the azetidine ring. Tert-butyl groups increase LogP but improve membrane permeability .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., F, Cl) at the 6-position to block cytochrome P450 oxidation .

Q. Experimental Validation :

  • Microsomal stability assays : Human liver microsomes + NADPH, monitor parent compound depletion over 60 minutes .
  • Plasma protein binding (PPB) : Equilibrium dialysis to assess free fraction (aim for <95% PPB) .

Basic: What reaction conditions are optimal for introducing the tert-butyl group onto the azetidine ring?

  • Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos with tert-butylamine in toluene (100°C, 12 hours) .
  • SN2 alkylation : React azetidine with tert-butyl bromide in DMF/K₂CO₃ (60°C, 6 hours) .

Key Consideration : Steric hindrance from the tert-butyl group may necessitate elevated temperatures or bulky ligands (e.g., PtBu₃) for efficient coupling .

Advanced: How can crystallography or molecular docking elucidate target binding modes?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds with hinge regions (e.g., imidazo N-H with kinase backbone) .
  • Docking studies : Use Glide or AutoDock to predict binding poses, focusing on hydrophobic interactions with tert-butyl and π-stacking with imidazo[1,2-b]pyridazine .

Case Study : A related imidazo[1,2-b]pyridazine derivative showed a 2.1 Å resolution structure with RET kinase, confirming key interactions with the glycine-rich loop .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.